ESI-08

Vue d'ensemble

Description

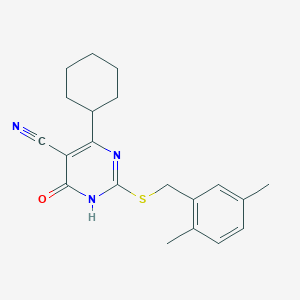

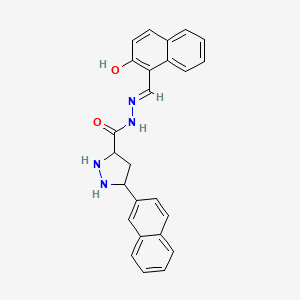

ESI-08 is a potent and selective EPAC antagonist . It can completely inhibit both EPAC1 and EPAC2 with an IC50 of 8.4 μM . ESI-08 selectively blocks cAMP-induced EPAC activation, but does not inhibit cAMP-mediated PKA activation .

Molecular Structure Analysis

The molecular formula of ESI-08 is C20H23N3OS . Its molecular weight is 353.48 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

ESI-08 is a solid substance . It is soluble in DMSO at 100 mg/mL (ultrasonic and warming and heat to 60°C) . It should be stored at 4°C and protected from light .Applications De Recherche Scientifique

Electrospray Ionization Mass Spectrometric Analysis: Han and Gross (2005) discuss how electrospray ionization mass spectrometry (ESI/MS) facilitates the development of shotgun lipidomics and the utility of intrasource separation for analyzing biological samples. They emphasize the advancements in ESI/MS for quantitative analyses of global cellular lipidomes directly from crude lipid extracts (Han & Gross, 2005).

ESI-MS in Study of Metal-Ligand Solution Equilibria: Di Marco and Bombi (2006) review the application of ESI-MS in studying metal-ligand solution equilibria, including the advantages, drawbacks, and various applications in inorganic, organometallic, and analytical chemistry (Di Marco & Bombi, 2006).

Applications in Mechanistic Studies and Catalysis Research: Schröder (2012) explores the use of ESI-MS in mechanistic studies and catalyst development in synthetic and mechanistic research. The paper discusses the linkages between gas-phase data from ESI-MS and solution-phase processes (Schröder, 2012).

ESI-MS in Elemental Speciation Analysis: Schaumlöffel and Tholey (2011) provide an overview of the recent literature on ESI-MS for speciation analysis, mainly focusing on arsenic and selenium species, and discuss future trends in this research field (Schaumlöffel & Tholey, 2011).

Electrospray Ionization Using Wooden Tips: Hu et al. (2011) report a novel ESI-MS technique using disposable wooden tips for sample loading and ionization, demonstrating its applicability for various sample types (Hu et al., 2011).

Safety And Hazards

Propriétés

IUPAC Name |

4-cyclohexyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-6-oxo-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3OS/c1-13-8-9-14(2)16(10-13)12-25-20-22-18(15-6-4-3-5-7-15)17(11-21)19(24)23-20/h8-10,15H,3-7,12H2,1-2H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHOSZQLVLPEGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NC(=C(C(=O)N2)C#N)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclohexyl-2-((2,5-dimethylbenzyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[4-(dimethylamino)-1-naphthalenyl]methylidene]-1H-indol-2-one](/img/structure/B560416.png)

![4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine](/img/structure/B560423.png)

![2-[(2,3-Diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)amino]ethanol hydrobromide](/img/structure/B560431.png)

![4-(9H-carbazol-4-yloxy)-1-[2-(2-methoxyphenoxy)ethylamino]butan-2-ol](/img/structure/B560432.png)

![2-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]-N-(p-tolyl)acetamide](/img/structure/B560437.png)

![(5Z)-5-[(4-methoxyphenyl)methylidene]-2-naphthalen-2-yl-1,3-thiazol-4-one](/img/structure/B560439.png)